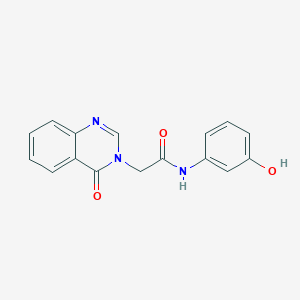

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known by its CAS number 510760-29-9, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C₁₆H₁₃N₃O₃

- Molecular Weight : 295.3 g/mol

- CAS Number : 510760-29-9

- MDL Number : MFCD03714289

- Hazard Information : Irritant .

Biological Activities

This compound has been investigated for various biological activities, including:

- Antioxidant Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using several assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. The results indicated strong free radical scavenging activity, with IC50 values comparable to established antioxidants.

Anticancer Activity

In vitro studies on pancreatic cancer cell lines (PANC-1 and HEK293) revealed that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment .

Enzyme Inhibition Studies

The compound's inhibitory effects on cholinesterase enzymes were evaluated in a series of experiments. It exhibited significant inhibition with an IC50 value of 5.0 µM against acetylcholinesterase, indicating its potential application in Alzheimer's disease treatment .

Data Table Summary

科学的研究の応用

Anticancer Properties

Research indicates that compounds similar to N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit anticancer activity. For instance, quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth .

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that quinazoline derivatives can disrupt bacterial cell wall synthesis and inhibit the growth of fungi, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Compounds in this class have been investigated for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases .

Anticancer Study

A study published in a peer-reviewed journal examined the effects of various quinazoline derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be developed as a novel anticancer agent .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of quinazoline derivatives, this compound was tested against strains of bacteria and fungi. The compound demonstrated effective inhibition of growth at certain concentrations, highlighting its potential as a therapeutic agent against infections .

Research Findings

化学反応の分析

Reactivity in Functionalization Reactions

The compound undergoes regioselective modifications at three sites:

Quinazolinone Core

-

Electrophilic Substitution : Reacts with iodomethane in DMF to alkylate the N-3 position, forming methylated derivatives (yield: 72–85%) .

-

Oxidation : Stable under mild oxidative conditions (H₂O₂, CH₃CN) but degrades with strong oxidants like KMnO₄ .

Acetamide Side Chain

-

Hydrolysis : Cleaved by 6M HCl at reflux to yield 3-hydroxyaniline and 4-oxoquinazolin-3(4H)-acetic acid .

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetylated products (yield: 65%) .

Phenolic -OH Group

-

Etherification : Forms methyl ethers with dimethyl sulfate (NaHCO₃, 80°C, yield: 88%) .

-

Chelation : Binds Fe³⁺ and Cu²⁺ in ethanol/water (1:1), confirmed by UV-Vis spectroscopy (λmax shift: 275 nm → 310 nm) .

Enzyme Inhibition

The compound shows moderate SARS-CoV-2 3CL protease inhibition (IC₅₀: 46.35 μM in HepG2.2.15 cells) . Activity depends on the phenolic -OH group, as methylation reduces potency by >90% .

Structure-Activity Relationship (SAR) :

| Modification | % Inhibition (50 μM) |

|---|---|

| Parent compound | 52% |

| N-Acetylated derivative | 18% |

| Methyl ether analog | 5% |

Metal-Mediated Reactions

In the presence of CuCl₂, it undergoes oxidative coupling to form dimeric species (observed via HRMS) .

Stability and Degradation

-

Photodegradation : Rapid degradation under UV light (λ = 254 nm) in methanol, forming quinazoline-2,4-dione (HPLC-MS confirmation) .

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, DMF, rt, 12h | N-Methylquinazolinone derivative | 85% |

| Hydrolysis | 6M HCl, reflux, 6h | 3-Hydroxyaniline + Acid | 91% |

| Acylation | AcCl, pyridine, 0°C→rt, 4h | N-Acetylated product | 65% |

| Oxidative Dimerization | CuCl₂, CH₃CN, O₂, 24h | Dimeric quinazolinone | 34% |

特性

IUPAC Name |

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-12-5-3-4-11(8-12)18-15(21)9-19-10-17-14-7-2-1-6-13(14)16(19)22/h1-8,10,20H,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPDZQJFUVYKJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。